2-(4-Ethoxyphenyl)guanidine

Description

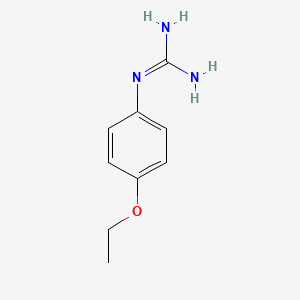

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-13-8-5-3-7(4-6-8)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGXTXAPHRNTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403189 | |

| Record name | 2-(4-ethoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48138-07-4 | |

| Record name | 2-(4-ethoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Ethoxyphenyl Guanidine and Analogues

Classical and Contemporary Synthetic Routes to Arylguanidines

The preparation of arylguanidines, including 2-(4-ethoxyphenyl)guanidine, has traditionally relied on several established synthetic routes. These methods often involve the reaction of an amine with a guanylating agent. researchgate.net

Carbodiimide-Based Approaches with Anilines

A common and direct method for the synthesis of substituted guanidines is the reaction of amines with carbodiimides. researchgate.net In the context of this compound, this would involve the reaction of 4-ethoxyaniline with a suitable carbodiimide (B86325). The carbodiimide acts as a dehydrating agent and a source of the guanidine (B92328) carbon. wikipedia.org While effective, this method can sometimes be complicated by the decomposition of the carbodiimide intermediate. researchgate.net The use of additives like N-hydroxybenzotriazole or N-hydroxysuccinimide can improve yields and reduce side reactions. wikipedia.org The reaction of anilines with carbodiimides can also be facilitated by catalytic methods, which are discussed in a later section. rsc.orgpku.edu.cn

A general scheme for this reaction is as follows:

R-NH₂ + R'-N=C=N-R'' → R-NH-C(=NR')-NH-R''

Where R is the 4-ethoxyphenyl group, and R' and R'' are other organic substituents.

Routes Involving Isothiourea Intermediates

The use of isothiourea derivatives as guanylating agents is a well-established method for synthesizing guanidines. researchgate.netrsc.org This approach typically involves the reaction of an amine, such as 4-ethoxyaniline, with an S-alkylisothiourea derivative, often in the presence of a promoter like mercury(II) chloride. mdpi.comscholaris.ca A common isothiourea reagent is di-Boc-S-methylisothiourea. mdpi.com This method is widely used due to the commercial availability and stability of the isothiourea reagents.

For example, the synthesis of 6-arylpyridineguanidines has been achieved through a guanylation reaction using di-Boc-SMe-isothiourea in the presence of HgCl₂. mdpi.com A similar strategy could be employed for the synthesis of this compound.

| Reagent | Promoter | Product | Yield |

| 6-chloro-2-aminopyridine | HgCl₂ | N,N'-di-Boc-N''-(6-chloropyridin-2-yl)guanidine | 86% |

Table 1: Example of a guanylation reaction using an isothiourea intermediate. mdpi.com

Chloroformamidine-Mediated Syntheses

Cyclization Reactions with Chalcones and Guanidinium (B1211019) Salts

Guanidine and its derivatives can undergo cyclization reactions with various bifunctional compounds, including chalcones (1,3-diaryl-2-propen-1-ones), to form heterocyclic structures containing a guanidine moiety. csic.esaaru.edu.jo For instance, 2-aminopyrimidine (B69317) derivatives can be prepared by the reaction of chalcones with guanidine hydrochloride in the presence of a base like potassium hydroxide. aaru.edu.jo This approach allows for the synthesis of complex guanidine-containing heterocycles. While not a direct synthesis of this compound itself, this method provides access to analogues where the guanidine group is part of a larger ring system.

A study on guanidine derivatives containing a chalcone (B49325) skeleton demonstrated their synthesis and evaluation for antiproliferative activity. csic.es

Heterocyclodehydration Reactions with Guanidine Derivatives (e.g., with α-Chloroketones)

Guanidines can react with α-haloketones in heterocyclodehydration reactions to form various nitrogen-containing heterocycles. For example, the reaction of guanidines with α-chloroketones can lead to the formation of 2-aminoimidazoles. This type of reaction expands the structural diversity of guanidine-containing compounds.

Green Chemistry Principles in Guanidine Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of guanidines. Key strategies include the use of alternative reaction media and energy sources.

Utilization of Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) have gained prominence as green and sustainable alternatives to conventional volatile organic solvents. researchgate.net These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) to create a eutectic mixture with a melting point significantly lower than that of its individual components.

Interestingly, guanidine derivatives themselves can be components of DESs. For example, DESs have been prepared using guanidine hydrochloride or other guanidinium salts as the HBA, combined with HBDs like urea (B33335) or lactic acid. researchgate.netnih.govacs.org These guanidine-based DESs exhibit unique physicochemical properties and have shown promise in applications such as the dissolution of metal oxides and CO₂ capture. nih.govacs.orgacs.org

The use of DESs as reaction media for the synthesis of guanidines is an emerging area of interest. The tunable properties of DESs, such as their polarity and viscosity, can potentially influence reaction rates and selectivity in guanylation reactions. nih.gov While specific examples of the synthesis of this compound in a DES are not yet widely reported, the development of guanidine-based DESs highlights a sustainable and recyclable solvent system that aligns with the principles of green chemistry and could be a fruitful area for future research in guanidine synthesis.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov These advantages are in line with the principles of green chemistry by promoting energy efficiency.

The synthesis of guanidine derivatives has benefited from the application of microwave irradiation. For example, a mild and efficient high-yield method for the synthesis of N,N'-diaryl cyanoguanidines from their corresponding thioureas has been developed using microwave assistance. The reactions are facilitated by the use of polar solvents and moderate temperatures. nih.gov

Another relevant example is the microwave-assisted synthesis of guanamines, which are structurally related to guanidines. In one study, the reaction of cyanoguanidine with various nitriles was carried out in polyethylene (B3416737) glycol (PEG) 400, a green solvent, under microwave irradiation at 170°C for 30 minutes. This method proved to be efficient for a range of substrates. monash.edu

Table 2: Microwave-Assisted Synthesis of Guanamines

This table demonstrates the effectiveness of microwave-assisted synthesis for producing guanamine derivatives, which are structurally analogous to the target compound class.

| Entry | Nitrile | Product | Yield (%) |

| 1 | Phenylacetonitrile | 6-Benzyl-1,3,5-triazine-2,4-diamine | 76 |

| 2 | Benzonitrile | 6-Phenyl-1,3,5-triazine-2,4-diamine | 82 |

| 3 | 4-Chlorobenzonitrile | 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine | 85 |

| 4 | 4-Methoxybenzonitrile | 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | 88 |

| 5 | 2-Thiophenecarbonitrile | 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine | 79 |

Data sourced from ChemistrySelect. monash.edu

Furthermore, a microwave-assisted procedure for introducing the guanidine unit onto amino amide derivatives has been reported, showcasing the versatility of this technique in constructing complex guanidine-containing molecules. diva-portal.org These examples strongly suggest that a microwave-assisted protocol could be developed for the efficient and green synthesis of this compound.

Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule and their neighboring atoms. In the context of 2-(4-Ethoxyphenyl)guanidine and its derivatives, ¹H NMR spectra reveal characteristic signals for the ethoxy group, the aromatic phenyl ring, and the guanidine (B92328) protons.

The ethoxy group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling with each other. The aromatic protons on the phenyl ring usually appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons attached to the nitrogen atoms of the guanidine group often present as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

For instance, in a study of related guanidine derivatives, the four guanidine protons appeared as a broad signal at δ 6.74 ppm, while the aromatic protons showed doublet signals between 7.19 and 8.04 ppm. nih.gov In another example involving a substituted pyridine (B92270) derivative, the protons of the guanidine moiety were observed as a broad signal at δ 6.70 ppm. nih.gov The specific chemical shifts and coupling constants (J values) provide definitive evidence for the connectivity of the protons in the molecule.

Table 1: Representative ¹H NMR Data for Guanidine Derivatives

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Guanidine Protons | 6.74 | Broad Signal | - |

| Aromatic Protons | 7.19 - 8.04 | Doublet | 8.0 - 8.8 |

| Guanidine Protons | 6.70 | Broad Signal | - |

| Aromatic Protons | 7.65 and 7.72 | Doublet | 7.60 and 6.8 |

Note: Data is based on findings for related guanidine structures and serves as a representative example. nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the characterization of the carbon framework.

For this compound, the ¹³C NMR spectrum would be expected to show signals for the two carbons of the ethoxy group, the six carbons of the para-substituted phenyl ring (with four distinct signals due to symmetry), and the carbon atom of the guanidine group. The chemical shift of the guanidine carbon is particularly characteristic and is often found in the range of 155-165 ppm.

In studies of similar compounds, the guanidine carbon (C=N) has been observed at chemical shifts such as 155.1 ppm zenodo.org and within the range of 156.2–156.7 ppm nih.gov. For example, the ¹³C NMR spectrum of a related compound showed the guanidine carbon signal at δ 158.56 ppm. nih.gov The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the phenyl ring.

Table 2: Representative ¹³C NMR Data for Guanidine Derivatives

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Guanidine (C=N) | 155.1 |

| Guanidine (C=N) | 156.2 - 156.7 |

| Guanidine (C=N) | 158.56 |

| Aromatic Carbons | 115.42 - 151.36 |

Note: Data is based on findings for related guanidine structures and serves as a representative example. nih.govzenodo.orgnih.gov

For more complex molecules or to resolve ambiguities in 1D NMR spectra, advanced 2D NMR techniques are employed. walisongo.ac.id These experiments provide correlation maps between different nuclei, revealing detailed connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. mnstate.edu It is invaluable for tracing out the spin systems within a molecule, such as the ethoxy group and the aromatic ring protons in this compound. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It provides a direct link between the ¹H and ¹³C NMR spectra, confirming which proton is attached to which carbon. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. walisongo.ac.id This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum could show a correlation between the aromatic protons and the guanidine carbon, confirming the connection between the phenyl ring and the guanidine moiety. ipb.pt

These 2D NMR techniques, when used in combination, provide an unambiguous and detailed picture of the molecular structure of this compound and its derivatives. walisongo.ac.idmnstate.edu

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govmdpi.com This high accuracy allows for the determination of the elemental formula of a molecule. nih.gov For this compound, HRMS would be able to confirm its molecular formula, C₉H₁₃N₃O, by matching the experimentally measured mass to the calculated exact mass with a very low error. This technique is crucial for confirming the identity of a newly synthesized compound. ncsu.edu

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like guanidine derivatives. illinois.edunih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it forms ions in the gas phase with minimal fragmentation. nih.gov This typically results in the observation of the protonated molecule, [M+H]⁺. mdpi.com For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to its protonated form, providing a clear determination of its molecular weight. americanpharmaceuticalreview.com This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. illinois.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to specific bond stretching and bending modes.

For this compound, the key functional groups are the guanidinium (B1211019) group (C(NH₂)₂NH), the phenyl ring, and the ethoxy group (-O-CH₂CH₃). The guanidine moiety itself gives rise to several distinct vibrational bands. The nitrogen-hydrogen (N-H) stretching vibrations of the primary and secondary amine groups are typically observed in the region of 3550–3300 cm⁻¹. researchgate.net These often appear as broad or multiple sharp bands due to symmetric and asymmetric stretching modes and are sensitive to hydrogen bonding. researchgate.netsmolecule.com

The carbon-nitrogen double bond (C=N) stretching vibration within the guanidinium core results in a strong absorption band typically found between 1640 and 1610 cm⁻¹. smolecule.com The C-N single bond stretches also contribute to the fingerprint region of the spectrum. The presence of the ethoxyphenyl group introduces additional characteristic bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are found in the 1600–1450 cm⁻¹ region. The C-O-C stretching of the ether linkage is typically strong and appears in the 1260-1000 cm⁻¹ range.

Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for precise assignment of these bands. For instance, in related substituted guanidine compounds, distinct peaks for N-H, C=N, and ether linkages are clearly identified, confirming the molecular structure. rsc.orgmdpi.com The hydrochloride salts of such compounds often provide sharper, better-resolved spectral features compared to the free bases. smolecule.com

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Guanidine (NH, NH₂) | 3550 - 3300 | Medium to Strong, Broad |

| C-H Stretching (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretching (Aliphatic) | Ethoxy Group (CH₂, CH₃) | 3000 - 2850 | Medium |

| C=N Stretching | Guanidine | 1640 - 1610 | Strong |

| C=C Stretching | Phenyl Ring | 1600 - 1450 | Medium to Strong |

| C-N Stretching | Guanidine | 1400 - 1200 | Medium |

| C-O-C Stretching (Asymmetric) | Ether | 1260 - 1200 | Strong |

| C-O-C Stretching (Symmetric) | Ether | 1150 - 1000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophores in this molecule are the phenyl ring and the guanidine group.

The electronic spectrum is typically characterized by two main types of transitions: π→π* and n→π. The π→π transitions are generally high-intensity absorptions arising from the excitation of electrons in the π-system of the aromatic ring. researchgate.netufg.br For substituted benzenes, these transitions often result in strong absorption bands in the near-UV region (200-400 nm). uobabylon.edu.iq The ethoxy substitution on the phenyl ring can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

The guanidine group also contributes to the electronic spectrum. It contains non-bonding electrons (n) on the nitrogen atoms. The excitation of these electrons to anti-bonding π* orbitals (n→π* transitions) can occur. researchgate.net These transitions are typically of lower intensity than π→π* transitions and may sometimes be obscured by the stronger absorption bands. researchgate.netnih.gov The solvent polarity can influence the position of these absorption bands; for instance, n→π* transitions often experience a hypsochromic (blue) shift in polar solvents. uobabylon.edu.iq Studies on related guanidine derivatives confirm the presence of these characteristic electronic transitions. researchgate.netnih.gov

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | Phenyl Ring / Guanidine | 200 - 330 | High |

| n → π | Guanidine | ~300 - 450 | Low |

X-ray Diffraction Studies for Solid-State Structure

To perform Single Crystal X-ray Diffraction (SC-XRD), a suitable single crystal of the compound is required. nih.gov This crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. uhu-ciqso.es

The guanidinium group (CN₃) is typically planar or nearly planar due to the delocalization of π-electrons.

The C-N bond lengths within the guanidinium core are intermediate between typical single and double bonds, indicating resonance. For example, in a cyclometallated platinum complex of an aryl guanidine, the C=N double bond was localized at 1.306(3) Å, while the C-N single bonds were 1.354(3) Å and 1.350(3) Å. rsc.org

The geometry around the central carbon atom of the guanidinium group is trigonal planar, with N-C-N angles close to 120°.

The solid-state structure of this compound is not just defined by the individual molecule but also by how these molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, which can be elucidated from the crystal structure data. researchgate.net

The guanidinium group is an excellent hydrogen bond donor, with multiple N-H groups that can readily interact with hydrogen bond acceptors. manchester.ac.uk In the crystal structure of guanidine derivatives, extensive hydrogen bonding is a dominant feature. nih.govresearchgate.net Molecules often form centrosymmetric dimers or extended chains and sheets through N-H···N or N-H···O hydrogen bonds. researchgate.netrsc.org For instance, research on similar structures shows the formation of R₂²(8) and R₂²(12) graph-set motifs, which are common supramolecular synthons in crystal engineering. nih.gov

Computational and Theoretical Investigations of 2 4 Ethoxyphenyl Guanidine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-(4-Ethoxyphenyl)guanidine to predict a range of properties with a good balance of accuracy and computational cost. DFT calculations are instrumental in optimizing molecular geometry, analyzing electronic orbitals, and predicting spectroscopic and non-linear optical properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. This process is critical because the molecule's conformation dictates its physical and chemical properties.

The this compound molecule possesses several rotatable bonds, particularly around the phenyl ring, the ether linkage, and the guanidine (B92328) group. Conformational analysis involves systematically rotating these bonds to explore the molecule's potential energy surface and identify all stable conformers (local energy minima) and the transition states that connect them. The most stable conformer, known as the global minimum, represents the most likely structure of the molecule in the gas phase. These calculations are typically performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), which provides a reliable description of molecular geometries.

Table 1: Representative Optimized Geometrical Parameters for a Phenylguanidine Derivative Note: This data is illustrative for a related phenylguanidine structure, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-N (guanidine) | 1.301 - 1.382 |

| Bond Length (Å) | N-N (amino) | 1.382 |

| Bond Angle (°) | N-C-N (guanidine) | ~120 |

| Dihedral Angle (°) | Phenyl-N-C-N | Variable (defines conformation) |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. In the context of materials science, the energy gap is crucial for predicting electronic and optical behavior. For guanidine-based dyes, for instance, the HOMO-LUMO gap influences charge transfer efficiency. nih.gov DFT calculations are a standard method for computing these orbital energies and the resulting energy gap. nih.govuni-ulm.de The analysis of the spatial distribution of HOMO and LUMO orbitals reveals the regions of the molecule involved in electron donation and acceptance, respectively. For 2-(1-Phenylethylideneamino) guanidine, a related compound, the HOMO is located over nitrogen and carbon atoms, indicating that an electronic transition involves an electron density transfer from nitrogen to carbon atoms within the ring structure. uni-ulm.de

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Guanidine Derivative Note: The following values are for the related compound 2-(1-Phenylethylideneamino) guanidine, calculated at the DFT/B3LYP/6-311+G(d,p) level, and serve as an example. uni-ulm.de

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.65 |

| LUMO Energy | -0.89 |

| Energy Gap (ΔE) | 4.76 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate the most negative potential, associated with high electron density (e.g., lone pairs on electronegative atoms like oxygen and nitrogen), and are attractive sites for electrophiles. Blue regions represent the most positive potential, associated with electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms), which are susceptible to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-neutral potential. uni-ulm.de For guanidine derivatives, MEP maps can identify the most reactive sites, such as the nitrogen atoms of the guanidine group, which are expected to be electron-rich. uni-ulm.de This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other chemical species.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mdpi.com This method provides a quantitative description of the Lewis-like structure of a molecule.

NBO analysis is used to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds (e.g., their polarity and hybridization). By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the stability arising from electron delocalization. For example, the interaction between a lone pair orbital on a nitrogen atom and an adjacent anti-bonding C-N orbital indicates delocalization of the lone pair and contributes to the stability of the system. The analysis also yields natural atomic charges, which provide a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extensive π-conjugated systems and significant charge asymmetry often possess large NLO responses.

Computational DFT methods can predict the NLO properties of molecules by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability is a key indicator of the second-order NLO activity of a molecule. A large β value is often associated with molecules that have a strong intramolecular charge transfer character, typically found in "push-pull" systems where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The guanidine group can act as a strong electron donor, and when combined with an appropriate acceptor through the phenyl ring, this compound could potentially exhibit NLO properties. Theoretical calculations are essential for screening candidate molecules and guiding the synthesis of new NLO materials. nih.gov

Theoretical Spectroscopy and Vibrational Assignments from Computational Models

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. However, assigning specific spectral bands to particular atomic motions can be complex for polyatomic molecules.

Computational models, particularly DFT calculations, are highly effective in predicting the vibrational frequencies and intensities of a molecule. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically scaled by an empirical factor to improve agreement with experimental data. The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode. This combined experimental and theoretical approach allows for a confident and complete assignment of the vibrational spectrum of molecules like this compound.

Prediction of Reactivity and Stability Parameters

The reactivity and stability of guanidine derivatives can be extensively studied using computational methods such as Density Functional Theory (DFT). These studies calculate various molecular descriptors that provide a quantitative measure of a compound's chemical behavior. For guanidinate ligands, computational analysis has been used to understand reactivity, such as the reluctance to form N-heterocyclic phosphenium cations and the tendency to eliminate carbodiimide (B86325) nih.gov.

Table 1: Predicted Reactivity and Stability Descriptors (Illustrative) (Note: The following values are illustrative for a generic aryl guanidine and would require specific quantum chemical calculations for this compound.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capacity. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical stability and low reactivity. |

| Electronegativity (χ) | 3.35 eV | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | 2.45 eV | Measures resistance to change in electron configuration. |

Protonation Equilibria and Basicity Studies (e.g., pKa values)

The guanidine group is one of the strongest organic bases in nature. scripps.eduwikipedia.org This high basicity is attributed to the remarkable stability of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized over the three nitrogen atoms through resonance, forming a stable, planar, and symmetric Y-shaped aromatic system with six π-electrons. wikipedia.orgmdpi.com

The basicity of guanidine itself is very high, with a pKa value for its conjugate acid (pKaH) of 13.6 in water. wikipedia.orgrsc.org For aryl guanidines, the pKa is influenced by the substituents on the aryl ring. rsc.org Electron-donating groups, such as the ethoxy group in this compound, are generally expected to increase the electron density on the guanidine moiety, thereby increasing its basicity relative to unsubstituted phenylguanidine (pKa = 10.90). rsc.org

Computational methods, including ab initio calculations, have been successfully employed to predict the aqueous pKa values of guanidine-containing compounds. acs.orgresearchgate.net These studies often reveal linear relationships between gas-phase equilibrium bond lengths within the guanidine skeleton and their experimentally measured aqueous pKa values. acs.org At physiological pH, the guanidine group in aryl guanidines is expected to be fully protonated. mdpi.comrsc.org

Table 2: Comparison of pKa Values for Guanidine and Related Compounds

| Compound | pKa Value (of conjugate acid) | Reference |

| Guanidine | 13.6 | wikipedia.orgrsc.org |

| Phenylguanidine | 10.90 | rsc.org |

| This compound | Estimated > 10.90 | Based on electronic effects |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While specific molecular dynamics (MD) simulations for this compound were not found, MD simulations are a valuable tool for studying the dynamic behavior of similar guanidine-containing molecules and their interactions with biological systems. The Automated Topology Builder (ATB) can be used to develop molecular force fields for such simulations. uq.edu.au

MD simulations have been used to investigate the binding of guanidino-aryl derivatives to biomolecules like DNA and RNA. mdpi.com These studies show that the protonated guanidinium group plays a crucial role in molecular recognition and binding. mdpi.com It engages in a variety of non-covalent interactions, including:

Hydrogen Bonding: The N-H groups of the guanidinium cation act as strong hydrogen bond donors.

Electrostatic Interactions (Charge Pairing): The positive charge of the guanidinium ion can form strong salt bridges with anionic groups like phosphates (in DNA/RNA) or carboxylates (in proteins). nih.gov

Cation-π Interactions: The delocalized positive charge can interact favorably with the electron-rich faces of aromatic rings. mdpi.comnih.gov

For molecules containing an aryl group attached to the guanidine moiety, simulations can elucidate the preferred binding modes, such as minor groove binding in DNA, and the interplay of electrostatic and hydrophobic interactions. mdpi.comnih.gov It is important to note that simulations have limitations, as they often treat macromolecules as rigid structures and may not fully account for solvent and ionic strength effects under physiological conditions. nih.gov

Exploration of Biological Interactions Molecular and Cellular Level Research

Fundamental Studies on Molecular Target Binding (e.g., Enzymes, Receptors)

The guanidine (B92328) moiety is a recognized pharmacophore that can confer affinity for a range of biological targets, including receptors and enzymes. Guanidine derivatives have been investigated for their binding to various receptors. For instance, certain guanidine-containing compounds have been identified as antagonists for the histamine (B1213489) H3 receptor, as well as for the muscarinic M2 and M4 receptors. nih.govacs.org The benzylguanidine fragment, in particular, has shown a universal fit for the recognition sites of these receptors. acs.org

Furthermore, structure-activity relationship studies on analogues of a neuropeptide FF (NPFF) receptor antagonist revealed that while the guanidine group is optimal for strong binding affinity at both NPFF1 and NPFF2 receptor subtypes, other functional groups may be tolerated, indicating that strong binding can be achieved even without the guanidine moiety. sciety.org

In addition to receptor binding, the guanidine group's ability to interact with phosphate (B84403) residues makes it a potent DNA-binding pharmacophore. nih.govresearchgate.net Studies on novel guanidine derivatives have demonstrated their preferential binding within the minor groove of the DNA helix. nih.govresearchgate.netrsc.org This interaction is often characterized by hypochromic shifts in electronic absorption spectroscopy and can be thermodynamically spontaneous. nih.govresearchgate.netrsc.org Molecular docking studies have further elucidated these interactions, showing the formation of hydrogen bonds and hydrophobic interactions within the DNA minor groove. nih.govresearchgate.netrsc.org

The binding affinities of several substituted guanidine derivatives to salmon sperm DNA (SS-DNA) have been quantified, as shown in the table below.

| Compound ID | Substituents | Binding Constant (Kb) (M-1) | Gibbs Free Energy (ΔG) (kJ mol-1) | Docking Score (kcal mol-1) |

| 7a | R1 = H, R2 = H | 2.98 x 105 ± 0.03 | -31.09 | -8.1 |

| 7b | R1 = 4-OMe, R2 = H | 1.89 x 105 ± 0.05 | -29.98 | -7.9 |

| 7c | R1 = 4-Me, R2 = H | 2.51 x 105 ± 0.02 | -30.79 | -8.2 |

| 7d | R1 = 4-OMe, R2 = 4-OMe | 2.01 x 105 ± 0.06 | -30.22 | -8.0 |

| 7e | R1 = 3,4,5-tri-Me, R2 = H | 3.16 x 105 ± 0.01 | -31.36 | -8.6 |

| 7f | R1 = H, R2 = 3-NO2 | 2.81 x 105 ± 0.04 | -31.06 | -8.8 |

| 7g | R1 = 4-Me, R2 = 4-F | 2.69 x 105 ± 0.03 | -30.95 | -8.4 |

| 7h | R1 = 4-OMe, R2 = 4-Cl | 2.18 x 105 ± 0.05 | -30.45 | -8.3 |

| 7i | R1 = 4-Me, R2 = 4-Br | 3.49 x 105 ± 0.04 | -31.61 | -8.9 |

| 7j | R1 = 4-OMe, R2 = 4-I | 2.34 x 105 ± 0.02 | -30.63 | -8.5 |

| Cabozantinib (Reference) | - | 5.79 x 105 | - | - |

Data compiled from a study on novel guanidine derivatives as DNA-binding agents. The binding constants were determined at 298 K. nih.govresearchgate.net

In Vitro Studies on Antimicrobial Activity of Guanidine-Derived Scaffolds (Focus on mechanistic insights)

Guanidine-containing compounds have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.gov The cationic nature of the guanidinium (B1211019) group is crucial for its antimicrobial action, which primarily involves interaction with and disruption of the bacterial cell membrane. nih.govacs.org

The proposed mechanism of action involves the electrostatic interaction of the positively charged guanidinium groups with the anionic components of the bacterial cell membrane, such as phospholipids (B1166683) and lipoteichoic acid. nih.govacs.org This interaction leads to a redistribution of the phospholipid bilayer, altering membrane permeability and causing the leakage of intracellular components, ultimately resulting in cell death. nih.govacs.org Atomic force microscopy (AFM) and confocal laser scanning microscopy (CLSM) have been used to visualize the morphological changes in bacteria treated with guanidine-based polymers, confirming membrane damage. acs.org

In vitro studies have shown that guanidine-core small molecules can exhibit good antibacterial activity, particularly against Staphylococcus aureus strains. mdpi.com Furthermore, guanidine-functionalized polymers and diterpenoids have also been synthesized and shown to possess potent antimicrobial effects. nih.govacs.org For example, certain guanidine-containing polyhydroxyl macrolides have been shown to target lipoteichoic acid in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antimicrobial efficacy of guanidine derivatives can be influenced by their chemical structure. For instance, a study on a library of 246 organic guanidinium compounds identified several potent antibiotic hits against Escherichia coli. nih.gov The following table summarizes the minimum inhibitory concentrations (MICs) of a promising hit molecule (L15) and one of its derivatives against different bacterial strains.

| Compound | S. aureus MIC (µM) | E. coli MIC (µM) |

| L15 | 1.5 | 12.5 |

| D14 (amine derivative of L15) | >100 | >100 |

This data highlights the importance of the guanidinium moiety for antimicrobial activity. d-nb.infonih.gov

Investigation of Ion Channel Modulation by Guanidine Analogues

Guanidinium analogues have been shown to act as modulators of ion channels, particularly sodium channels. nih.govnih.gov Studies on squid axon sodium channels have revealed that both mono- and divalent guanidinium analogues can cause a voltage-dependent block of these channels. nih.govnih.gov This blocking action is independent of the normal inactivation process of the channel. nih.govnih.gov

The degree of block by these guanidinium compounds is influenced by the membrane potential, with the block being more pronounced at more positive potentials. nih.govnih.gov The voltage dependence of the block is steeper for divalent analogues compared to monovalent ones. nih.govnih.gov The inhibition of steady-state currents by guanidinium ions can be reasonably described by a 1:1 drug/channel binding function. nih.gov

Interestingly, the internal sodium ion concentration plays a significant role in modulating the blocking effect of guanidinium analogues. nih.govnih.gov An increase in the internal sodium concentration enhances both the degree and the voltage-dependence of the current inhibition by these compounds. nih.govnih.gov This is in stark contrast to the effect of internal sodium on the channel's natural inactivation process, which is decreased. nih.govnih.gov Conversely, changes in the external sodium concentration have minimal impact on the drug-induced block. nih.govnih.gov These findings support a model of the sodium channel as a multi-ion pore. nih.govnih.gov

The ability of guanidine and its derivatives to modulate ion channels is thought to be related to their capacity to increase the influx of calcium through voltage-sensitive calcium channels. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level (Non-clinical contexts)

Structure-activity relationship (SAR) studies of guanidine derivatives have provided valuable insights into the structural requirements for their biological activities. The guanidinium group is a critical determinant of activity, but modifications to the rest of the molecule can significantly influence potency and selectivity.

For instance, in the context of antimicrobial activity, SAR studies of a potent antibiotic hit molecule (L15) revealed that the guanidinium motif is essential for its antibacterial effect. d-nb.infonih.gov Replacing the guanidinium group with an amine derivative (D14) resulted in a significant loss of activity, suggesting that the guanidinium moiety is crucial for target binding and not just for facilitating uptake into bacterial cells. nih.gov

In the context of ion channel modulation, SAR studies on guanidine alkyl derivatives and their effect on norepinephrine (B1679862) release have shown that the substitution pattern on the guanidine nitrogen atoms is critical. nih.gov For example, guanidine, methyl guanidine, and N,N-dimethyl guanidine were found to enhance the field-stimulated release of norepinephrine, whereas N,N'-dimethyl guanidine and propyl guanidine were inactive. nih.gov

Regarding receptor binding, SAR studies have been conducted on guanidine derivatives targeting various receptors. For α2-adrenoceptors, the design and synthesis of conformationally restricted guanidine derivatives have helped to establish SAR for novel ligands. researchgate.net Similarly, for the neuropeptide FF receptors, SAR studies targeting the guanidine functionality have shown that while the guanidine group is optimal for high affinity, other groups can be tolerated, providing a basis for the design of new antagonists. sciety.org

The following table summarizes the effects of different guanidine alkyl derivatives on norepinephrine release, illustrating the importance of the substitution pattern.

| Compound | Effect on Norepinephrine Release |

| Guanidine | Enhanced |

| Methyl guanidine | Enhanced |

| N,N-dimethyl guanidine | Enhanced |

| N,N'-dimethyl guanidine | No effect |

| Propyl guanidine | No effect |

This data demonstrates the specific structural requirements for the observed biological activity. nih.gov

Applications in Advanced Chemical Research Non Clinical

Materials Science Research and Design

In the realm of materials science, the guanidinium (B1211019) group, the protonated form of the guanidine (B92328) moiety present in 2-(4-Ethoxyphenyl)guanidine, is particularly valued for its ability to form strong, directional hydrogen bonds and participate in electrostatic interactions. These characteristics are pivotal in the bottom-up construction of functional materials with tailored properties.

The guanidinium group is a powerful structural motif in supramolecular chemistry due to its planar, trigonal geometry and its capacity to form multiple hydrogen bonds. This allows for the programmed self-assembly of molecules into well-defined, higher-order structures. In the case of this compound, the presence of the ethoxyphenyl substituent introduces additional non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can further direct the assembly process.

Recent research has demonstrated the efficacy of guanidinium derivatives in the formation of two-dimensional (2D) organic nanosheets through a self-assembly approach. nih.govnih.govrsc.org The central guanidinium unit in these systems is crucial for forming directional hydrogen bonds and for facilitating the exfoliation process through repulsive interlayer interactions. nih.gov The self-assembly process can be controlled by varying solvent systems, leading to a range of morphologies, including nanosheets, nanotubes, and flower-like structures. nih.govrsc.org While these studies have focused on C3-symmetric guanidinium derivatives, the fundamental principles of guanidinium-driven self-assembly are applicable to this compound. The interplay of hydrogen bonding from the guanidinium group and π-π stacking from the phenyl ring could lead to the formation of unique supramolecular polymers or gels.

The ability of the guanidinium group to bind strongly to anions, particularly carboxylates and phosphates, through charge-assisted hydrogen bonds is another key aspect of its utility in supramolecular chemistry. nih.govscispace.com This has been exploited in the design of synthetic receptors for anions and in the construction of complex supramolecular architectures. The 4-ethoxyphenyl group in this compound can be envisioned to modulate the binding affinity and selectivity for specific anions, opening avenues for the development of novel sensors or transport agents.

Table 1: Key Interactions Involving the Guanidinium Group in Supramolecular Assembly

| Interaction Type | Description | Potential Role of this compound |

| Hydrogen Bonding | The guanidinium group can act as a hydrogen bond donor through its N-H protons, forming strong and directional interactions with acceptors like carboxylates, phosphates, and sulfonates. | The guanidinium moiety can drive the formation of predictable supramolecular synthons, leading to the assembly of tapes, sheets, or 3D networks. |

| Electrostatic Interactions | The positive charge of the guanidinium ion leads to strong electrostatic attraction with anionic species. | This interaction is fundamental to its role in anion recognition and can be harnessed to build ion-paired supramolecular structures. |

| π-π Stacking | The aromatic phenyl ring of the ethoxyphenyl group can engage in π-π stacking interactions with other aromatic systems. | This can provide additional stability and directionality to the self-assembled structures, potentially leading to the formation of columnar or lamellar phases. |

| Hydrophobic Interactions | The ethyl chain of the ethoxy group introduces a hydrophobic component to the molecule. | In aqueous environments, these groups can aggregate to minimize contact with water, influencing the overall morphology of the self-assembled structures. |

The field of renewable energy has seen significant interest in dye-sensitized solar cells (DSSCs) as a promising alternative to conventional silicon-based photovoltaics. The efficiency of DSSCs is critically dependent on the properties of the organic dye used as a photosensitizer. Guanidine-based dyes have emerged as a promising class of photosensitizers due to their strong electron-donating ability and tunable electronic properties. acs.orgnih.govresearchgate.net

Organic dyes in DSSCs typically follow a Donor-π-Acceptor (D-π-A) architecture. The donor part of the molecule is responsible for injecting electrons into the semiconductor (e.g., TiO2) upon photoexcitation. The guanidinium group, being a strong electron donor, can be effectively incorporated into the D-π-A framework to enhance the performance of the dye. Theoretical studies on novel guanidine-based dyes have shown that structural modifications can significantly impact their electronic and optical properties, such as excitation energies, light-harvesting efficiencies, and charge transfer characteristics. acs.orgresearchgate.net

This compound can be considered a potential building block for the synthesis of such D-π-A dyes. The 4-ethoxyphenyl group can act as an additional electron-donating moiety and also serve as a point of attachment for a suitable π-bridge and acceptor group. The presence of the ethoxy group can also improve the solubility of the resulting dye in organic solvents used for device fabrication and potentially inhibit dye aggregation on the semiconductor surface, which is a common cause of efficiency loss. rsc.org

Table 2: Potential Role of this compound Components in a D-π-A Dye for DSSCs

| Molecular Component | Function in D-π-A Dye | Potential Contribution of this compound |

| Electron Donor (D) | Provides electrons upon photoexcitation. | The guanidine group is a strong electron donor. The ethoxyphenyl group can further enhance the electron-donating strength. |

| π-Conjugated Bridge (π) | Facilitates intramolecular charge transfer from the donor to the acceptor. | The phenyl ring of the ethoxyphenyl group can be part of the π-conjugated system. |

| Electron Acceptor (A) | Anchors the dye to the semiconductor surface and accepts the excited electron. | This compound would need to be functionalized with a suitable acceptor group (e.g., cyanoacrylic acid). |

| Ancillary Groups | Influence solubility, prevent aggregation, and tune electronic properties. | The ethoxy group can enhance solubility and prevent aggregation. |

Catalysis in Industrial and Green Chemical Processes (Beyond Synthetic Methodology)

The high basicity of the guanidine moiety makes it an effective organocatalyst for a variety of chemical transformations. Guanidine and its derivatives have been employed as catalysts in reactions such as transesterification for biodiesel production, Michael additions, and polymerization reactions. researchgate.net Their catalytic activity often stems from their ability to activate substrates through hydrogen bonding or deprotonation.

In the context of industrial and green chemistry, the development of heterogeneous catalysts that can be easily recovered and reused is of paramount importance. Guanidine-functionalized materials, such as magnetic nanoparticles, have been developed as recyclable catalysts for organic synthesis. rsc.orgresearchgate.net For instance, guanidine-functionalized Fe3O4 magnetic nanoparticles have been shown to be efficient and reusable catalysts for the Hantzsch reaction, a multi-component reaction used to synthesize dihydropyridines. rsc.orgresearchgate.net

This compound could be immobilized on a solid support, such as silica (B1680970), graphene oxide, or magnetic nanoparticles, to create a heterogeneous catalyst. The ethoxyphenyl group could influence the catalytic activity and selectivity by modifying the electronic environment of the guanidine group or by providing additional interaction sites with the substrate. The development of such recyclable catalysts based on this compound would align with the principles of green chemistry by reducing waste and improving process efficiency.

Development of Molecular Probes and Research Tools for Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes in real-time. Fluorescent probes, in particular, allow for the sensitive and selective detection of specific analytes, such as ions, small molecules, and biomolecules. The guanidinium group has been incorporated into the design of molecular probes due to its ability to bind to anionic species and its potential to modulate the photophysical properties of a fluorophore upon binding. rsc.orgnih.govmdpi.com

Guanidine-based fluorescent probes have been developed for the detection of various analytes, including Zn2+ cations, F- anions, and glyoxals. rsc.orgrsc.org In these probes, the guanidinium group often serves as the recognition site, and its interaction with the analyte leads to a change in the fluorescence signal ("turn-on" or "turn-off" response). For example, guanidinium-modified phthalocyanines have been reported as high-affinity fluorescent probes for G-quadruplex DNA. nih.gov

This compound can serve as a scaffold for the development of novel molecular probes. The ethoxyphenyl group can be functionalized with a fluorophore, and the guanidine moiety can act as the binding site for a target analyte. The electronic properties of the ethoxyphenyl group can be tuned to modulate the fluorescence properties of the probe. Furthermore, the ability of the guanidinium group to interact with phosphate (B84403) groups makes it a promising recognition motif for developing probes that target phosphorylated proteins or nucleic acids, which are key players in many cellular signaling pathways. scispace.comnih.gov The design of such probes based on the this compound structure could provide valuable tools for studying biological systems and for the diagnosis of diseases.

Derivatives and Structure Activity Relationship Studies

Synthesis of Substituted 2-(4-Ethoxyphenyl)guanidine Analogues and Homologues

The synthesis of analogues of this compound can be achieved through various established methods for guanidine (B92328) synthesis. These methods generally involve the reaction of 4-ethoxyaniline or a related precursor with a guanylating agent.

Common synthetic strategies include:

Reaction with Cyanamides: A primary route involves the reaction of an amine, such as 4-ethoxyaniline, with a cyanamide (B42294) derivative. The electrophilicity of the cyanamide's carbon center can be enhanced using a Lewis acid catalyst, facilitating the nucleophilic attack by the amine.

Guanidinylation with Thioureas: S-methylisothiourea or N,N'-di-Boc-S-methylisothiourea are common reagents that react with amines to form the guanidine moiety. This method is widely used due to the commercial availability and stability of the reagents. For instance, reacting 4-ethoxyaniline with N,N′-diBoc-S-methylisothiourea in the presence of a coupling agent like mercury(II) chloride can yield a protected form of the target guanidine, which can then be deprotected under acidic conditions.

Addition to Carbodiimides: Amines can add to carbodiimides to form guanidines. This method allows for the introduction of various substituents on the guanidine nitrogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches, such as the Suzuki-Miyaura cross-coupling, offer a powerful way to build diversity. A pre-functionalized guanidine, for example, a halogenated aryl guanidine, can be coupled with various boronic acids to introduce a wide range of substituents on the phenyl ring. nih.gov This strategy is highly convergent and allows for the rapid generation of a library of analogues. nih.gov

Homologues of this compound, where the distance between the phenyl ring and the guanidine group is altered, can be synthesized by starting with homologated anilines, such as 4-ethoxybenzylamine. These precursors can then undergo the same guanylation reactions described above.

For example, the synthesis of various arylpyridin-2-yl guanidine derivatives has been accomplished using palladium-catalyzed Suzuki-Miyaura reactions to introduce diversity onto the aromatic core, followed by a guanylation step. nih.gov A similar approach could be applied to a halogenated this compound precursor to generate a wide array of substituted analogues.

Impact of Substituents on Physicochemical Properties (e.g., Basicity, Electronic Properties)

The physicochemical properties of this compound are significantly influenced by the nature and position of substituents on the aromatic ring. Guanidines are strong organic bases due to the extensive resonance stabilization of their protonated form, the guanidinium (B1211019) cation. The basicity, quantified by the pKa value, is a critical parameter as it governs the compound's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and interaction with biological targets. semanticscholar.org

The ethoxy group at the para-position of the phenyl ring in the parent compound is an electron-donating group (EDG) through resonance, which increases the electron density on the adjacent nitrogen atom, thereby enhancing its basicity compared to an unsubstituted phenylguanidine. The impact of other substituents can be predicted based on their electronic effects:

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), methyl (-CH₃), or amino (-NH₂) groups, particularly at the ortho and para positions, are expected to increase the basicity (raise the pKa) of the guanidine moiety by donating electron density to the aromatic ring.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl, -Br) groups will decrease the basicity (lower the pKa) by withdrawing electron density from the phenyl ring. semanticscholar.orgresearchgate.net This effect reduces the electron-donating ability of the aryl nitrogen into the guanidine system, destabilizing the protonated form.

A study on a series of aryl guanidines systematically evaluated the quantitative effect of diverse substituents on their basicity. semanticscholar.orgresearchgate.net The findings from such studies can be extrapolated to the this compound system. The table below illustrates the predicted effect of various substituents on the basicity of the parent compound.

| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Predicted Impact on pKa (Basicity) |

|---|---|---|---|

| -OCH₃ | ortho, para | Electron-Donating | Increase |

| -CH₃ | ortho, para | Electron-Donating | Increase |

| -Cl | meta | Electron-Withdrawing (Inductive) | Decrease |

| -CF₃ | meta | Strongly Electron-Withdrawing | Significant Decrease |

| -NO₂ | para | Strongly Electron-Withdrawing | Significant Decrease |

Influence of Structural Modifications on Reactivity Profiles and Selectivity

Structural modifications to the this compound scaffold can profoundly affect its chemical reactivity and selectivity. The high nucleophilicity of the guanidine group is a dominant feature of its reactivity. nih.gov This can lead to competition between different reaction pathways.

For instance, in Diels-Alder reactions where the aryl guanidine might be part of the diene, the nucleophilic character of the guanidine nitrogen can lead to a competing aza-Michael addition to the dienophile. nih.gov The outcome of such reactions can be controlled by modifying the guanidine structure or the reaction conditions. Protonating the guanidine to form a guanidinium salt with a weakly nucleophilic counter-ion (e.g., HPF₆) can suppress its nucleophilicity, favoring the desired cycloaddition reaction over the aza-Michael addition. nih.gov

Modifications to the aryl ring also influence reactivity:

Steric Hindrance: Introducing bulky substituents near the guanidine linkage can sterically hinder its approach to reactants, potentially increasing selectivity in certain reactions.

Electronic Effects: The electronic nature of the substituents on the phenyl ring can modulate the nucleophilicity of the guanidine nitrogens. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it, thereby altering reaction rates and potentially the reaction pathway.

The table below summarizes how different structural modifications might influence the reactivity of this compound derivatives.

| Structural Modification | Example | Influence on Reactivity/Selectivity |

|---|---|---|

| Protonation of Guanidine | Formation of Guanidinium Salt (e.g., with HPF₆) | Decreases nucleophilicity, potentially preventing side reactions like aza-Michael addition. nih.gov |

| Introduction of Bulky Groups | Substitution at ortho-position of the phenyl ring | May introduce steric shielding, leading to higher regioselectivity or stereoselectivity in reactions. |

| Substitution with EWGs | -NO₂ or -CF₃ on the phenyl ring | Reduces the nucleophilicity of the guanidine, potentially slowing down nucleophilic addition reactions. |

| Substitution with EDGs | -OCH₃ or -N(CH₃)₂ on the phenyl ring | Increases the nucleophilicity of the guanidine, potentially accelerating reactions involving nucleophilic attack. |

Design and Synthesis of Chiral Guanidine Derivatives

In recent decades, chiral guanidines have emerged as powerful organocatalysts in asymmetric synthesis, valued for their strong basicity and ability to act as hydrogen-bond donors. rsc.org Designing chiral derivatives of this compound involves incorporating a stereogenic center into the molecule, which can be achieved in several ways:

Chiral Backbone: The guanidine moiety can be incorporated into a chiral scaffold, such as a bicyclic or monocyclic ring system derived from chiral starting materials.

Chiral Substituents: A chiral appendage can be attached to one of the guanidine's nitrogen atoms or to the phenyl ring.

The synthesis of these chiral derivatives often starts from a chiral amine or another chiral precursor. For example, a chiral amine could be reacted with a 4-ethoxyphenyl-substituted guanylating agent to introduce the desired functionality. The combination of the basic guanidine group and a well-defined chiral environment allows these molecules to catalyze a wide range of enantioselective transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.org

The design principle relies on the ability of the chiral guanidine to form a chiral, non-covalent complex with the substrate through hydrogen bonding and/or Brønsted base catalysis. This interaction positions the substrate in a stereochemically defined manner, allowing a reagent to attack preferentially from one face, leading to the formation of one enantiomer of the product in excess. The 4-ethoxyphenyl group in such a catalyst would primarily serve to modulate the electronic properties and steric bulk of the catalyst, fine-tuning its activity and selectivity.

Advanced Analytical Techniques for Research and Characterization

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone of chemical analysis and purification, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique widely employed to monitor the progress of chemical reactions. libretexts.orglibretexts.organalyticaltoxicology.com In the synthesis of 2-(4-Ethoxyphenyl)guanidine, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the product over time. libretexts.orgyoutube.com

A typical TLC setup for monitoring this reaction would involve spotting the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel 60 F254) alongside the starting materials (e.g., 4-ethoxyaniline and a guanylating agent) as references. The plate is then developed in a suitable solvent system, which is empirically determined to provide good separation between the reactants and the product. For a compound like this compound, a moderately polar solvent system such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexane (B92381) would likely be effective.

The positions of the spots are visualized, often under UV light, and their Retention Factor (Rf) values are calculated. libretexts.org The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product. libretexts.orgyoutube.com

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value (representative) | Visualization |

|---|---|---|

| 4-Ethoxyaniline (Starting Material) | 0.70 | UV (254 nm) |

| This compound (Product) | 0.35 | UV (254 nm), Ninhydrin stain |

| Reaction Mixture (at completion) | 0.35 | UV (254 nm), Ninhydrin stain |

Note: Rf values are highly dependent on the specific TLC plate and solvent system used.

Following the completion of the synthesis, column chromatography is the standard method for purifying the crude this compound from byproducts and unreacted starting materials. rochester.eduwfu.eduorgsyn.orginterchim.fr Both traditional column chromatography and the more rapid flash chromatography utilize a stationary phase, typically silica gel, packed into a column. rochester.eduwfu.edu

The crude product is loaded onto the top of the silica gel column, and a solvent (eluent) is passed through the column. youtube.com The choice of eluent is critical and is often guided by the TLC analysis. A solvent system that provides a good Rf value (typically around 0.2-0.4) for the desired product on TLC is a good starting point for column chromatography. For this compound, a gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of methanol in dichloromethane), would likely be effective in separating the product from less polar impurities first, followed by the elution of the more polar product.

Fractions are collected as the eluent passes through the column and are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified this compound.

Table 2: Typical Parameters for Column Chromatography Purification of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Dichloromethane/Methanol (e.g., 100:0 to 95:5) |

| Loading Technique | Dry loading or direct application in a minimal amount of solvent |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high accuracy. thermofisher.comnih.gov It can also be adapted to determine the enantiomeric excess if the compound is chiral and has been synthesized in an enantioselective manner. uma.esheraldopenaccess.us

For purity assessment, a reversed-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape. The sample is injected into the HPLC system, and its components are separated based on their hydrophobicity. A detector, typically a UV detector set at a wavelength where this compound absorbs strongly, records the elution of each component. The purity is determined by the relative area of the peak corresponding to the product compared to the total area of all peaks in the chromatogram.

If this compound is prepared as a single enantiomer, chiral HPLC is necessary to determine the enantiomeric excess (ee). uma.esheraldopenaccess.us This technique uses a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The choice of the CSP and the mobile phase is crucial for achieving separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Purity and Enantiomeric Excess Analysis

| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (Rt) | ~ 5.2 min (representative) | Enantiomer 1: ~ 8.1 min, Enantiomer 2: ~ 9.5 min (representative) |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. measurlabs.comthermofisher.com This analysis provides experimental evidence for the compound's empirical formula, C9H13N3O, thereby confirming its elemental composition and purity.

The analysis is performed using a CHN analyzer, where a small, precisely weighed sample of the purified compound is combusted at high temperature in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then separated and quantified by a detector. The results are reported as weight percentages of each element.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of the compound's identity and high purity.

Table 4: Theoretical vs. Experimental Elemental Analysis Data for this compound (C9H13N3O)

| Element | Theoretical Mass % | Experimental Mass % (Representative) |

|---|---|---|

| Carbon (C) | 60.32% | 60.25% |

| Hydrogen (H) | 7.31% | 7.35% |

Thermal Analysis Techniques (e.g., DSC, TGA for stability of related compounds)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unimelb.edu.au A DSC thermogram can reveal information about melting point, glass transitions, and decomposition temperatures. For a crystalline compound like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The presence of impurities would typically lead to a broadening and depression of this melting peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. unimelb.edu.au A TGA curve provides information about the thermal stability and decomposition profile of a compound. For this compound, a TGA analysis would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is crucial for determining the upper-temperature limit for its handling and storage.

Table 5: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| DSC | Melting Point (Tm) | A sharp endothermic peak |

| TGA | Onset of Decomposition (Td) | A significant mass loss indicating thermal decomposition |

Historical Context and Future Research Directions

Evolution of Research on Guanidines and Arylguanidines

The study of guanidine (B92328) chemistry began in 1861 when Adolph Strecker first isolated the parent compound, guanidine, through the oxidative degradation of guanine (B1146940) obtained from Peruvian guano wikipedia.orggoogle.com. Early research into guanidino compounds uncovered their significant biological roles, such as the involvement of arginine in ureagenesis and creatine (B1669601) in muscle contraction nih.gov. Historically, natural sources containing guanidine, such as French lilac, were used in Europe as early as the Middle Ages to address symptoms of diabetes wikipedia.org. This historical application foreshadowed the development of modern antidiabetic drugs.

The evolution from simple guanidine salts to more complex derivatives marked a significant turn in the field. The high toxicity associated with simple guanidines spurred research into safer analogues, leading to the development of biguanides wikipedia.org. This line of inquiry culminated in the introduction of metformin (B114582) in Europe in the 1950s, a drug that has since become a first-line treatment for type 2 diabetes wikipedia.orgwiseguyreports.com.

The 20th century saw an expansion of research into the biochemical and neurotoxicological aspects of guanidino compounds nih.gov. The discovery that guanidinium (B1211019) salts can denature proteins provided a crucial tool for biochemists studying protein folding wikipedia.org. Concurrently, the field of synthetic chemistry began to explore the unique properties of the guanidine group, particularly its strong basicity and the resonance stabilization of its protonated form, the guanidinium cation wikipedia.orgsci-hub.se. This led to the synthesis and investigation of a wide array of derivatives, including arylguanidines. Aryl- and heteroaryl-substituted guanidines were developed and investigated for various therapeutic applications, including the treatment of neurodegenerative and neuropsychiatric disorders sci-hub.se. The intrinsic properties of the guanidinium group, especially its ability to form strong hydrogen bonds, were recognized for their importance in biological systems, most notably in the side chain of the amino acid arginine, which plays a key role in molecular recognition and enzyme catalysis publish.csiro.au.

Current Challenges and Emerging Trends in Guanidine Chemistry Research

Guanidine chemistry is experiencing a resurgence, driven by the diverse applications of these compounds in organic synthesis, materials science, and medicinal chemistry ineosopen.orgresearchgate.net. However, the field faces several ongoing challenges. A primary challenge is the development of more efficient, selective, and sustainable synthetic methods for producing substituted guanidines wiseguyreports.comnih.gov. Classical synthetic routes can sometimes lack selectivity, especially with multifunctional substrates, due to the concurrent reactivity of the different nitrogen atoms within the guanidine core, which may lead to mixtures of products nih.gov.

Despite these challenges, several emerging trends are shaping the future of guanidine research:

Organocatalysis: Guanidines are recognized as powerful organobases and are increasingly used as catalysts in a wide range of organic reactions, including Michael additions, aldol (B89426) condensations, and enantioselective transformations ineosopen.orgresearchgate.net. The development of chiral guanidine catalysts is a particularly active area, enabling the synthesis of complex molecules with high stereocontrol ineosopen.orgnih.gov.

Sustainable Chemistry: There is a growing emphasis on "green" chemistry principles in guanidine synthesis. This includes the development of bio-based guanidines derived from renewable feedstocks and the use of environmentally benign solvents like water wiseguyreports.comresearchgate.net.